molecular formula C15H21NO4 B2412095 N-cyclopentyl-3,4,5-trimethoxybenzamide CAS No. 154235-00-4

N-cyclopentyl-3,4,5-trimethoxybenzamide

Cat. No. B2412095
CAS RN: 154235-00-4
M. Wt: 279.336
InChI Key: PCZKNUOZWYDPLO-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3,4,5-trimethoxybenzamide” is a chemical compound with the linear formula C15H21NO4 . It has a molecular weight of 279.339 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3,4,5-trimethoxybenzamide” is determined by its linear formula C15H21NO4 . For a more detailed analysis, crystallographic studies would be needed, which are not available in the retrieved data.


Physical And Chemical Properties Analysis

“N-cyclopentyl-3,4,5-trimethoxybenzamide” has a molecular weight of 279.339 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.

Scientific Research Applications

Biochemical and Antitumor Activity

  • Antitumor Potential : Trimidox, a related compound, has shown significant biochemical and antitumor activity by inhibiting ribonucleotide reductase, suggesting a promising avenue for chemotherapy in cancer treatment (Szekeres et al., 2004). This inhibitor demonstrates potent activity against tumor cells, highlighting its potential as a chemotherapy agent.

Molecular Synthesis and Evaluation

  • Synthesis of Photoaffinity Analogs : The synthesis of a photoaffinity analog of an influenza fusion inhibitor, which includes structural features similar to the target molecule, has been reported. This research contributes to the development of antiviral agents and the understanding of viral mechanisms (Dischino et al., 1999).
  • Memory Enhancement : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers, showing promise in acetylcholinesterase inhibition and suggesting a role in treating cognitive impairments (Piplani et al., 2018).

Antioxidant Properties

  • Oxidative Stress Prevention : The preventive effects of trimidox on oxidative stress in cell lines demonstrate its antioxidant properties, potentially offering a protective mechanism against cancer-related oxidative damage (Kanno et al., 2007).

Chemical Synthesis and Catalysis

  • Catalytic Applications : Research on the catalytic reactions of dialkyl-substituted alkynes with carbon dioxide, leading to novel compounds, exemplifies the utility of these molecules in synthetic organic chemistry, providing pathways for the development of new materials and chemical intermediates (Inoue et al., 1980).

Safety and Hazards

Sigma-Aldrich provides “N-cyclopentyl-3,4,5-trimethoxybenzamide” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-cyclopentyl-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKNUOZWYDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,4,5-trimethoxybenzamide

CAS RN

154235-00-4
Record name N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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